molecular formula C12H12BrNO2 B8124268 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid

Cat. No.: B8124268
M. Wt: 282.13 g/mol
InChI Key: JOQBPKCRQCYVKT-UHFFFAOYSA-N
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Description

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is a brominated indole derivative with a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid typically involves the bromination of 1-(1-methylethyl)-1H-indole-4-carboxylic acid. This can be achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst, often under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different substituted indoles or other derivatives.

Scientific Research Applications

6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid has several applications in scientific research, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: It can serve as a probe or inhibitor in biological studies, particularly in the investigation of enzyme activities and pathways.

  • Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to the modulation of biological processes. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 6-bromo-1H-indole-4-carboxylic acid: This compound lacks the 1-(1-methylethyl) group.

  • 1-(1-methylethyl)-1H-indole-4-carboxylic acid: This compound lacks the bromine atom at the 6-position.

  • 6-bromo-1-(1-methylethyl)-1H-indole-3-carboxylic acid: This compound has the carboxylic acid group at the 3-position instead of the 4-position.

Uniqueness: 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid is unique due to the presence of both the bromine atom and the 1-(1-methylethyl) group, which can influence its reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

6-bromo-1-propan-2-ylindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(2)14-4-3-9-10(12(15)16)5-8(13)6-11(9)14/h3-7H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOQBPKCRQCYVKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CC2=C(C=C(C=C21)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylate (0.52 g, 1.756 mmol) in methanol (15 mL) and tetrahydrofuran (3 mL) was added 3 M NaOH (1.756 mL, 5.27 mmol) via syringe drop wise (over 2 min). The solution was maintained at RT for 2 h, at which time LCMS showed only 12% conversion to product. Then 1.5 mL 3 M NaOH was added and the solution was maintained at RT overnight. LCMS showed complete conversion to product. Removed volatiles in vacuo and dissolved the residue in water and slowly acidified with 1 M HCl (solids precipitated). Extracted with EtOAc (2×), combined organics and dried over MgSO4. Filtered and concentrated in vacuo to give 6-bromo-1-(1-methylethyl)-1H-indole-4-carboxylic acid (0.50 g, 1.737 mmol, 99% yield) as a white solid.
Quantity
0.52 g
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reactant
Reaction Step One
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Quantity
1.756 mL
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reactant
Reaction Step One
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15 mL
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solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
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Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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